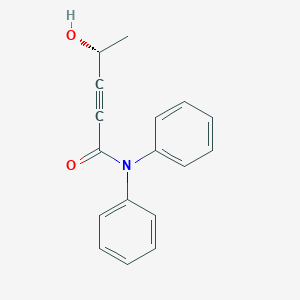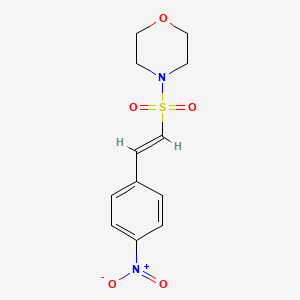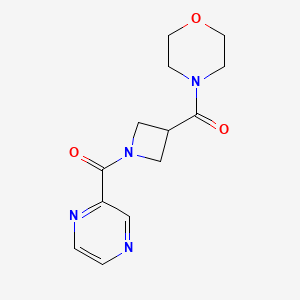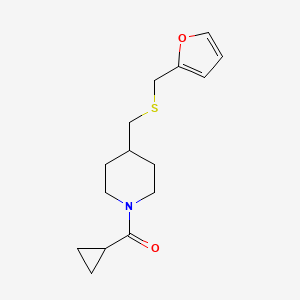
1-(1-Ethyl-2-oxoindolin-5-yl)-3-(4-methoxyphenethyl)urea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(1-Ethyl-2-oxoindolin-5-yl)-3-(4-methoxyphenethyl)urea, also known as EMIQ, is a synthetic compound that has been studied for its potential use in various scientific research applications. This compound has been found to possess unique biochemical and physiological effects that make it a valuable tool in the study of certain biological processes.
科学的研究の応用
Urinary Biomarkers for Occupational Exposure
Studies have identified specific urinary metabolites, such as methoxyacetic acid (MAA), as indicators of occupational exposure to chemicals like ethylene glycol dimethyl ether (EGdiME) (Yokota et al., 2005). This research application is crucial for monitoring and managing the health and safety of workers in industries where such chemicals are prevalent.
Monitoring Environmental and Dietary Exposures
Research has also focused on evaluating the presence and effects of chemical compounds in the environment and diet. For instance, studies on bisphenol A (BPA) and bis(2-ethylhexyl) phthalate (DEHP) have assessed their exposure through food packaging, highlighting the significance of dietary interventions in reducing such exposures (Rudel et al., 2011). This line of research is vital for understanding the broader implications of chemical use in consumer products on human health.
Assessment of Metabolic Pathways
Identifying and understanding the metabolic pathways of chemical compounds in humans and animals are another critical area of research. For example, studies have explored the metabolism of ethylene oxide into urinary biomarkers, providing insights into the body's processing of these substances and potential health implications (Mráz et al., 2020).
Environmental Health and Safety
Research into the health effects of exposure to chemical compounds, such as ethylene glycol monoethyl ether (EGEE), among workers highlights the importance of understanding and mitigating the risks associated with chemical use in industry (Wang et al., 2004). This research is critical for developing safer work environments and establishing exposure limits to protect health.
特性
IUPAC Name |
1-(1-ethyl-2-oxo-3H-indol-5-yl)-3-[2-(4-methoxyphenyl)ethyl]urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O3/c1-3-23-18-9-6-16(12-15(18)13-19(23)24)22-20(25)21-11-10-14-4-7-17(26-2)8-5-14/h4-9,12H,3,10-11,13H2,1-2H3,(H2,21,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZHQHBMQRAFZRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CC2=C1C=CC(=C2)NC(=O)NCCC3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(1H-benzo[d]imidazol-1-yl)-N-((8-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)acetamide](/img/structure/B2772064.png)

![N-(2,4-dimethylphenyl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2772066.png)



![N-{4-[(4-{[3-(3,5-dimethylphenyl)-3H-imidazo[4,5-b]pyridin-2-yl]methyl}piperazin-1-yl)sulfonyl]phenyl}acetamide](/img/structure/B2772072.png)
![N-cyclohexyl-4-methyl-1-((2-methylbenzyl)thio)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2772073.png)



![3-[2-(2-Chloroethoxy)ethoxy]propan-1-ol](/img/structure/B2772082.png)

